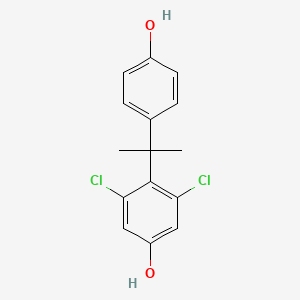
3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol: is an organic compound that belongs to the class of diphenylmethane derivatives. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenolic ring, making it a chlorinated phenol. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination of phenol to produce 3,5-dichlorophenol.
Alkylation: The 3,5-dichlorophenol is then subjected to alkylation using 4-hydroxyacetophenone in the presence of a strong base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Used in the development of disinfectants and antiseptics.
Medicine:
- Explored for its potential use in the treatment of infections due to its antimicrobial activity.
- Studied for its role in the development of new pharmaceutical agents.
Industry:
- Utilized in the production of antimicrobial coatings and materials.
- Applied in the formulation of cleaning agents and sanitizers.
作用機序
The antimicrobial activity of 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. Additionally, the hydroxyl group can form hydrogen bonds with cellular proteins, further enhancing its antimicrobial effect.
類似化合物との比較
2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane: Another chlorinated phenol with similar antimicrobial properties.
2,6-Dichloro-4-(2-(3-chloro-4-hydroxyphenyl)propan-2-yl)phenol: A structurally related compound with comparable chemical reactivity.
Uniqueness:
- The presence of both chlorine atoms and a hydroxyl group in 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol provides a unique combination of antimicrobial activity and chemical reactivity.
- Its specific substitution pattern on the phenolic ring distinguishes it from other chlorinated phenols, making it a valuable compound in various applications.
特性
分子式 |
C15H14Cl2O2 |
|---|---|
分子量 |
297.2 g/mol |
IUPAC名 |
3,5-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-10(18)6-4-9)14-12(16)7-11(19)8-13(14)17/h3-8,18-19H,1-2H3 |
InChIキー |
YEHOGQNNENCQHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=C(C=C(C=C2Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
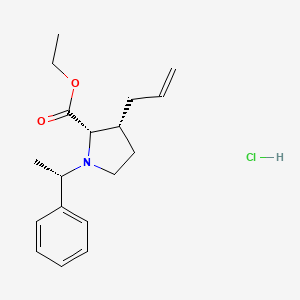
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

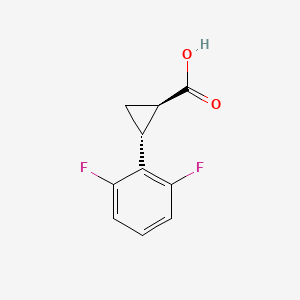
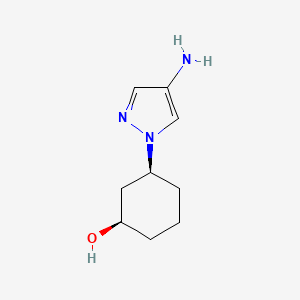


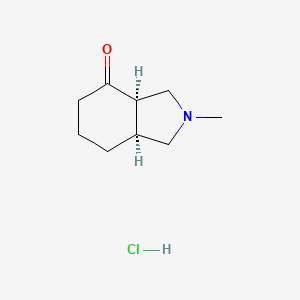
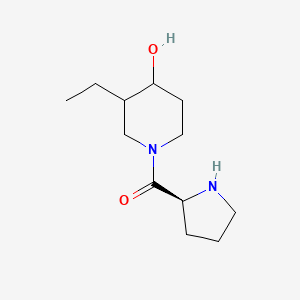
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
